Lipophilicity (LogP) Advantage Over Non-Chlorinated Trifluoromethoxy Analogs
The target compound's predicted LogP (ACD/Labs Percepta) is approximately 2.2, representing a ~0.8 log-unit increase over 3-(trifluoromethoxy)benzohydrazide (LogP = 1.42) due to the additional chloro substituent . This shift moves the compound closer to the optimal CNS drug-like LogP window (2–3) while remaining compliant with Lipinski's Rule of 5.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 2.2 (predicted; ChemExper entry 10504718) |
| Comparator Or Baseline | 3-(Trifluoromethoxy)benzohydrazide (CAS 321195-88-4) LogP = 1.42 (ACD/Labs Percepta) |
| Quantified Difference | ΔLogP ≈ +0.8 |
| Conditions | Predicted values; ACD/Labs Percepta v14.00 and ChemExper database. |
Why This Matters
Higher lipophilicity within the drug-like range can enhance passive membrane permeability and blood-brain barrier penetration, making the target compound a more attractive scaffold for CNS-targeted programs than its non-chlorinated analog.
